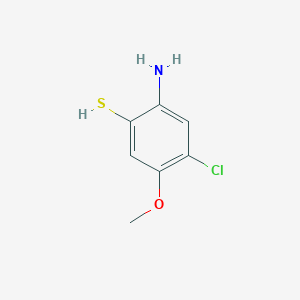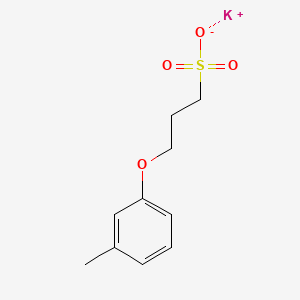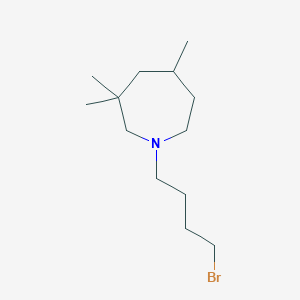
1-(4-Bromobutyl)-3,3,5-trimethylazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromobutyl)-3,3,5-trimethylazepane is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a bromobutyl group attached to the nitrogen atom and three methyl groups at the 3, 3, and 5 positions of the azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobutyl)-3,3,5-trimethylazepane typically involves the reaction of 3,3,5-trimethylazepane with 1,4-dibromobutane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the nitrogen atom of the azepane ring attacks the bromobutane, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as potassium carbonate or sodium hydroxide is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is essential to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobutyl)-3,3,5-trimethylazepane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromobutyl group to a butyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of azepane derivatives with different substituents replacing the bromobutyl group.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of reduced azepane derivatives.
Scientific Research Applications
1-(4-Bromobutyl)-3,3,5-trimethylazepane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromobutyl)-3,3,5-trimethylazepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The bromobutyl group can act as a reactive site for further chemical modifications, enhancing the compound’s activity or specificity. The azepane ring structure provides a rigid framework that can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
1-(4-Bromobutyl)-3,3,5-trimethylazepane can be compared with other similar compounds such as:
1-(4-Chlorobutyl)-3,3,5-trimethylazepane: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-(4-Bromobutyl)-3,3,5-trimethylpiperidine: A six-membered ring analog with potentially different chemical and biological properties.
1-(4-Bromobutyl)-3,3,5-trimethylpyrrolidine: A five-membered ring analog with distinct reactivity and applications.
The uniqueness of this compound lies in its seven-membered azepane ring, which provides a different spatial arrangement and steric environment compared to its six- and five-membered counterparts
Properties
CAS No. |
82154-77-6 |
|---|---|
Molecular Formula |
C13H26BrN |
Molecular Weight |
276.26 g/mol |
IUPAC Name |
1-(4-bromobutyl)-3,3,5-trimethylazepane |
InChI |
InChI=1S/C13H26BrN/c1-12-6-9-15(8-5-4-7-14)11-13(2,3)10-12/h12H,4-11H2,1-3H3 |
InChI Key |
PTSFQZYURNYBLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC(C1)(C)C)CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/structure/B14421853.png)
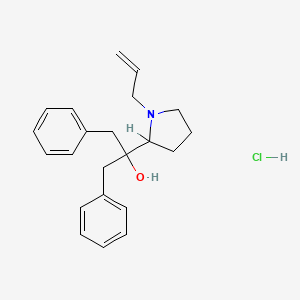
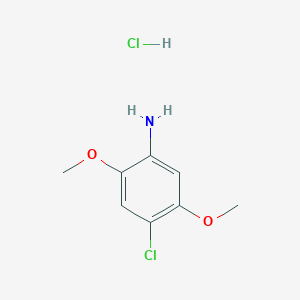

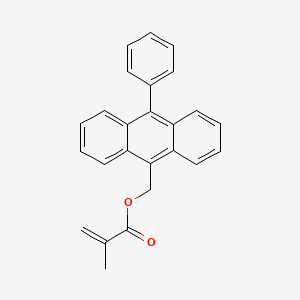
![2-[(Naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14421875.png)

![2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14421890.png)
